2-(2-Methoxyethyl)pyrimidin-5-carbonitril

Übersicht

Beschreibung

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Derivate von 2-(2-Methoxyethyl)pyrimidin-5-carbonitril wurden als potenzielle Antikrebsmittel untersucht. Sie wurden als ATP-nachahmende Tyrosinkinase-Inhibitoren des epidermalen Wachstumsfaktorrezeptors (EGFR) entwickelt, der ein häufiges Ziel in der Krebstherapie ist. Diese Verbindungen haben in vitro zytotoxische Aktivitäten gegen verschiedene menschliche Tumorzelllinien gezeigt, darunter kolorektales Karzinom (HCT-116), hepatozelluläres Karzinom (HepG-2), Brustkrebs (MCF-7) und nicht-kleinzellige Lungenkrebszellen (A549) . Zusätzlich haben einige Derivate eine potente Antikrebsaktivität mit effektiver Wachstumshemmung und zytostatischer Aktivität gegen alle NCI60-Panel-Zelllinien gezeigt .

Wirkmechanismus

Target of Action

The primary target of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

By inhibiting EGFR, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile affects several biochemical pathways. The most significant of these is the inhibition of the MAPK/ERK pathway, which is involved in cell proliferation . Additionally, it also affects the PI3K/Akt pathway, which is associated with cell survival .

Pharmacokinetics

These studies are crucial for understanding the compound’s bioavailability, which is a key factor in its efficacy as a drug .

Result of Action

The inhibition of EGFR by 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile results in significant antiproliferative activity against various human tumor cell lines . For instance, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells . Additionally, it has been observed to upregulate the level of caspase-3, a key enzyme involved in apoptosis, in HepG-2 cells .

Biochemische Analyse

Biochemical Properties

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the epidermal growth factor receptor (EGFR), a tyrosine kinase that is crucial for cell signaling pathways involved in cell growth and proliferation . The compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile on various cell types and cellular processes are profound. In cancer cells, such as colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549), the compound has demonstrated significant antiproliferative activity . It induces cell cycle arrest at the G2/M phase and promotes apoptosis by upregulating caspase-3 levels . Additionally, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile influences cell signaling pathways by inhibiting EGFR, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the EGFR signaling pathway, which is essential for cell proliferation and survival. The compound also induces apoptosis by increasing the levels of pro-apoptotic proteins, such as caspase-3, and decreasing the levels of anti-apoptotic proteins . Molecular docking studies have shown that 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile fits well into the ATP-binding pocket of EGFR, forming stable interactions with key amino acid residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that the antiproliferative and pro-apoptotic effects of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile persist over time, with sustained inhibition of EGFR activity and continuous induction of apoptosis in cancer cells . The compound’s efficacy may decrease if it undergoes significant degradation.

Dosage Effects in Animal Models

The effects of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits moderate antiproliferative activity, while higher doses result in more pronounced effects, including significant tumor growth inhibition and increased apoptosis . At very high doses, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, potentially affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with EGFR and other intracellular proteins . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments or organelles. The precise localization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile within cells can impact its ability to modulate cellular processes and exert its therapeutic effects .

Biologische Aktivität

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, inhibition of cyclooxygenase-2 (COX-2), and other relevant pharmacological effects.

Chemical Structure and Synthesis

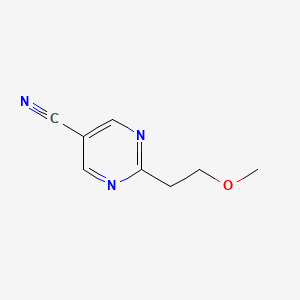

The compound's chemical structure can be represented as follows:

It features a pyrimidine ring substituted with a methoxyethyl group and a cyano group at the 5-position. Various synthetic methods have been reported for the preparation of pyrimidine-5-carbonitriles, including cyclocondensation reactions and microwave-assisted synthesis, which enhance yields and reduce reaction times .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile derivatives. A notable research finding indicates that these compounds act as apoptosis inducers through the inhibition of the PI3K/AKT signaling pathway in leukemia cells (K562) .

Key Findings:

- Mechanism: The compound exhibits multi-targeting capabilities, primarily affecting the PI3K/AKT axis, which is crucial in regulating cell survival and proliferation.

- Efficacy: In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cell lines.

COX-2 Inhibition

Another critical area of research is the compound's role as a COX-2 inhibitor. COX-2 is an enzyme involved in inflammatory processes and pain signaling, making it a target for anti-inflammatory drugs.

Research Highlights:

- A series of pyrimidine derivatives, including 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, were evaluated for their COX-2 inhibitory activity.

- Compounds demonstrated potent inhibition with IC50 values comparable to established COX-2 inhibitors like Celecoxib .

| Compound | IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile | 0.17 ± 0.01 | Comparable |

| Other derivatives | Varies (1.68 ± 0.22) | More potent than Nimesulide |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is essential for its development as a therapeutic agent. Studies have indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for various pyrimidine derivatives, suggesting good bioavailability and low toxicity .

Case Studies

-

Case Study on Anticancer Effects:

- A study focused on the effects of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile showed significant apoptotic activity in K562 leukemia cells.

- The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

-

Case Study on COX-2 Inhibition:

- Research evaluating multiple pyrimidine derivatives demonstrated that those with methoxy substitutions exhibited enhanced COX-2 selectivity.

- The study concluded that these compounds could serve as lead compounds for developing new anti-inflammatory drugs.

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-3-2-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJHFBZUYAJBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653240 | |

| Record name | 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-32-3 | |

| Record name | 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.